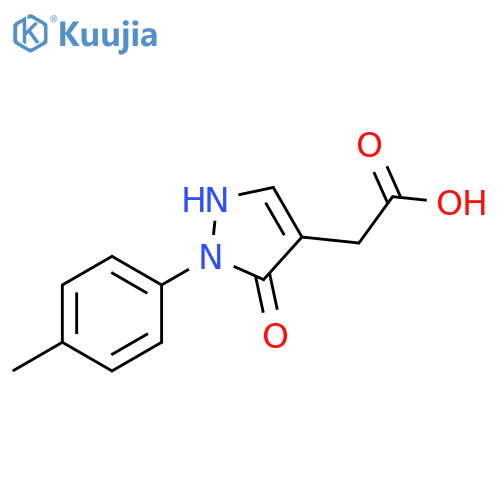Cas no 1784097-67-1 (2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid)

1784097-67-1 structure
商品名:2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid
CAS番号:1784097-67-1
MF:C12H12N2O3
メガワット:232.235282897949
MDL:MFCD30499069
CID:5191652
PubChem ID:83895056
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-acetic acid, 2,5-dihydro-1-(4-methylphenyl)-5-oxo-
- 2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid
-
- MDL: MFCD30499069
- インチ: 1S/C12H12N2O3/c1-8-2-4-10(5-3-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)
- InChIKey: HNBZKJYQTQENNR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(=O)C(CC(O)=O)=CN1
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337437-1g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 1g |
$1286.0 | 2023-09-03 | ||
| Enamine | EN300-337437-5g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 5g |
$3728.0 | 2023-09-03 | ||
| Enamine | EN300-337437-1.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-337437-0.1g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.1g |
$1131.0 | 2023-09-03 | ||
| Enamine | EN300-337437-0.25g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.25g |
$1183.0 | 2023-09-03 | ||
| Enamine | EN300-337437-5.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 5.0g |
$3728.0 | 2023-02-23 | ||
| Enamine | EN300-337437-10g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 10g |
$5528.0 | 2023-09-03 | ||
| Enamine | EN300-337437-10.0g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 10.0g |
$5528.0 | 2023-02-23 | ||
| Enamine | EN300-337437-0.05g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.05g |
$1080.0 | 2023-09-03 | ||
| Enamine | EN300-337437-0.5g |
2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
1784097-67-1 | 0.5g |
$1234.0 | 2023-09-03 |
2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1784097-67-1 (2-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetic acid) 関連製品
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
